2-Bromo-1,3-dimethoxybenzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1,3-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2/c1-10-6-4-3-5-7(11-2)8(6)9/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVYSMMZHORFKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00346455 | |
| Record name | 2-Bromo-1,3-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00346455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16932-45-9 | |
| Record name | 2-Bromo-1,3-dimethoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16932-45-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1,3-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00346455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1,3-dimethoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Contextualization Within Brominated Aromatic Systems
2-Bromo-1,3-dimethoxybenzene belongs to the class of brominated aromatic compounds, which are aromatic compounds containing one or more bromine atoms attached to the benzene (B151609) ring. cymitquimica.com The presence of the bromine atom and the two electron-donating methoxy (B1213986) groups on the benzene ring significantly influences the compound's reactivity. cymitquimica.com The methoxy groups activate the ring towards electrophilic aromatic substitution, while the bromine atom, being an ortho, para-director, also influences the position of incoming substituents. This interplay of electronic effects makes it a unique building block in organic synthesis. cymitquimica.com
The bromination of 1,3-dimethoxybenzene (B93181) can be achieved through various methods. One common laboratory-scale synthesis involves the reaction of 1,3-dimethoxybenzene with n-butyllithium followed by the addition of bromine. echemi.com Another approach involves the use of N-bromosuccinimide (NBS) in acetonitrile (B52724), which has been shown to produce 4-bromo-1,3-dimethoxybenzene with high yield. wku.edu A multi-gram scale synthesis has also been reported using 2,6-dimethoxybenzoic acid, potassium phosphate, and tetrabutylammonium (B224687) tribromide (Bu4NBr3) in acetonitrile. rsc.org
Significance As a Versatile Synthetic Intermediate in Modern Organic Synthesis
2-Bromo-1,3-dimethoxybenzene is a highly valuable and versatile intermediate in organic synthesis, finding applications in the preparation of a wide array of more complex molecules. maksons.co.in Its utility stems from the reactivity of the carbon-bromine bond, which allows for a variety of coupling reactions and the introduction of diverse functional groups.
A primary application of this compound is in the formation of Grignard reagents. By reacting this compound with magnesium metal, the corresponding Grignard reagent, 2,6-dimethoxyphenylmagnesium bromide, can be prepared. libretexts.org These Grignard reagents are powerful nucleophiles and are widely used to form new carbon-carbon bonds by reacting with electrophiles such as aldehydes, ketones, and esters. libretexts.orgmasterorganicchemistry.com
Furthermore, this compound is a key substrate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. researchgate.netacs.org In these reactions, the bromine atom is substituted with an organic group from a boronic acid or ester, facilitated by a palladium catalyst and a suitable ligand. This methodology is instrumental in the synthesis of biaryls, which are common structural motifs in many pharmaceuticals and functional materials. For instance, it has been used in the synthesis of sterically hindered biaryls and intermediates for natural products like (-)-steganone. acs.org The efficiency of these coupling reactions can be influenced by the choice of ligand and reaction conditions. researchgate.netacs.org
Overview of Key Research Trajectories and Academic Relevance
Elucidation of Electrophilic Aromatic Substitution Mechanisms
Electrophilic aromatic substitution (EAS) is a cornerstone of arene chemistry. In the case of this compound, the interplay between the activating methoxy (B1213986) groups and the deactivating but ortho-, para-directing bromine atom governs the regiochemical outcome of these reactions.
Influence of Activating Methoxy Substituents on Regioselectivity
The regioselectivity of electrophilic aromatic substitution on a polysubstituted benzene ring is determined by the cumulative electronic and steric effects of the existing substituents. In this compound, the two methoxy (-OCH₃) groups are powerful activating groups due to their ability to donate electron density to the aromatic ring via resonance. This donation stabilizes the positive charge in the arenium ion intermediate, thereby accelerating the substitution reaction. As activators with lone pairs adjacent to the ring, methoxy groups are ortho- and para-directors.
Conversely, the bromine atom is a deactivating group due to its inductive electron-withdrawing effect, which destabilizes the arenium ion. However, like other halogens, it is an ortho-, para-director because of its ability to donate a lone pair of electrons through resonance, which can help stabilize the positive charge of the intermediate when the attack occurs at the ortho or para positions.
The directing effects of the substituents on this compound are summarized below:
Methoxy group at C1: Strongly activating, directs to positions 2 (blocked), 4, and 6.
Methoxy group at C3: Strongly activating, directs to positions 2 (blocked), 4, and 6.
Bromine atom at C2: Deactivating, directs to positions 1 (blocked), 3 (blocked), and 6.
The combined effect of these substituents strongly favors electrophilic attack at the C4 and C6 positions, which are ortho and para to the methoxy groups and ortho to the bromine atom. The C4 position is para to the C1-methoxy group and ortho to the C3-methoxy group, while the C6 position is ortho to the C1-methoxy group. Both positions are activated by the two methoxy groups. Given that electrophilic substitution often occurs preferentially at the sterically more accessible positions, the outcome can be influenced by the size of the incoming electrophile. wku.edu
| Position | Activating/Deactivating Influence | Steric Hindrance | Predicted Reactivity |
| C4 | Strongly activated by two methoxy groups | Moderate | High |
| C5 | Deactivated by bromine, meta to methoxy groups | Low | Very Low |
| C6 | Strongly activated by one methoxy group, ortho to bromine | Low | High |
This table provides a qualitative prediction of the regioselectivity for electrophilic attack on this compound.
Catalytic Roles in Directing Substitution Patterns
Catalysts in electrophilic aromatic substitution primarily function to generate a more potent electrophile. wku.edu For instance, in Friedel-Crafts alkylation or acylation, a Lewis acid like aluminum chloride (AlCl₃) is used to generate a carbocation or an acylium ion from an alkyl halide or acyl halide, respectively.
In the context of halogenation, while molecular bromine can react with highly activated rings, a catalyst is often employed for less reactive substrates. For activated systems like this compound, reactions with reagents like N-bromosuccinimide (NBS) in solvents such as acetonitrile (B52724) can proceed efficiently, often with high para-selectivity relative to the most activating group. nih.gov The use of specific catalytic systems, such as zeolites, can further enhance regioselectivity by providing a structured environment that favors the formation of one isomer over another, typically the para-product, due to steric constraints within the catalyst's pores. researchgate.net For example, systems like Br₂/SO₂Cl₂ over microporous catalysts have been shown to be effective for regioselective bromination of aromatic compounds. researchgate.net
Pathways of Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNA) on aryl halides typically proceeds through an addition-elimination mechanism, which is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring. These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex).
Given that this compound possesses two electron-donating methoxy groups, the addition-elimination pathway is highly disfavored. Instead, under strongly basic conditions, nucleophilic substitution is likely to occur via an aryne mechanism .
This pathway involves a two-step process:
Elimination: A strong base (e.g., sodium amide, NaNH₂) abstracts a proton from a carbon atom adjacent to the bromine atom. In the case of this compound, proton abstraction would occur from the C-H bond at a position ortho to the bromine, followed by the loss of the bromide ion to form a highly reactive benzyne (B1209423) intermediate (1,3-dimethoxybenzyne).
Addition: The incoming nucleophile then attacks one of the two carbons of the triple bond in the benzyne intermediate. Subsequent protonation of the resulting carbanion yields the final substitution product. The regioselectivity of the nucleophilic addition to the unsymmetrical benzyne is influenced by the electronic effects of the substituents.
Organometallic Reaction Mechanisms
This compound is a valuable substrate for various organometallic reactions, which proceed through distinct mechanistic pathways.
Detailed Study of Lithium-Halogen Exchange Kinetics and Thermodynamics
Lithium-halogen exchange is a powerful method for the preparation of organolithium reagents. The reaction between an organolithium compound (RLi) and an aryl halide (ArX) is a kinetically controlled process that is typically very fast, even at low temperatures. wikipedia.orgharvard.edu
The mechanism is believed to involve the formation of an intermediate "ate complex," where the lithium atom coordinates to the halogen on the aromatic ring. harvard.edu The position of the equilibrium is determined by the relative stabilities of the organolithium species involved, with the equilibrium favoring the formation of the more stable organolithium reagent. The stability of the carbanion component generally follows the order of hybridization: sp > sp² > sp³.
For this compound, the reaction with an alkyllithium reagent such as n-butyllithium would result in the formation of 2-lithio-1,3-dimethoxybenzene and butyl bromide. The rate of this exchange is influenced by several factors. The presence of the methoxy groups can accelerate the reaction through chelation with the lithium reagent. wikipedia.org
| Factor | Influence on Lithium-Halogen Exchange |
| Halogen | Rate: I > Br > Cl. Aryl bromides are excellent substrates. wikipedia.orgharvard.edu |
| Organolithium Reagent | The stability of the R- group influences the equilibrium position. |
| Solvent | Coordinating solvents can affect the aggregation state and reactivity of the organolithium reagent. |
| Temperature | Reactions are typically conducted at low temperatures (-78 °C to -100 °C) to prevent side reactions. tcnj.edu |
| Substituents | Electron-donating groups like methoxy can influence the stability of the aryllithium product and may chelate the lithium reagent, affecting the rate. wikipedia.org |
This table summarizes the key factors affecting the kinetics and thermodynamics of the lithium-halogen exchange reaction.
Palladium-Catalyzed Cross-Coupling Reaction Mechanisms (e.g., Sonogashira, Heck)
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. As an aryl bromide, this compound is a competent substrate for these transformations, including the Sonogashira and Heck reactions.
Sonogashira Coupling:
The Sonogashira reaction couples an aryl halide with a terminal alkyne. The most common mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.orgsci-hub.se
Palladium Cycle:
Oxidative Addition: A Pd(0) species undergoes oxidative addition to the carbon-bromine bond of this compound to form a Pd(II) intermediate. nrochemistry.com
Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the acetylide group to the Pd(II) complex, displacing the bromide.
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the coupled product (an aryl alkyne) and regenerate the Pd(0) catalyst. nrochemistry.com
Heck Reaction:
The Heck reaction involves the coupling of an aryl halide with an alkene. fu-berlin.dersc.org The catalytic cycle differs from the Sonogashira coupling primarily in the step following oxidative addition.
Oxidative Addition: Similar to the Sonogashira reaction, a Pd(0) catalyst adds to the C-Br bond of this compound to create an arylpalladium(II) bromide complex.
Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium center and then inserts into the palladium-aryl bond. This step forms a new carbon-carbon bond and a σ-alkylpalladium(II) complex. liverpool.ac.uk
β-Hydride Elimination: A hydrogen atom on the carbon beta to the palladium is eliminated, forming a hydridopalladium(II) complex and the substituted alkene product.
Reductive Elimination: The base present in the reaction mixture facilitates the reductive elimination of H-Br from the hydridopalladium(II) complex, regenerating the active Pd(0) catalyst. fu-berlin.de
The electronic properties of the methoxy groups in this compound can influence the rate of the oxidative addition step, which is often the rate-determining step in the catalytic cycle.
Friedel-Crafts Reaction Dynamics and Intermediate Characterization
The Friedel-Crafts reaction, a cornerstone of electrophilic aromatic substitution, has been investigated with substrates like 1,3-dimethoxybenzene (B93181), the unbrominated parent compound of this compound. wikipedia.orgnih.govrsc.org The two electron-donating methoxy groups strongly activate the aromatic ring, making it a highly nucleophilic partner in these reactions.
The general mechanism for Friedel-Crafts acylation involves the activation of an acyl halide or anhydride (B1165640) by a Lewis acid, such as aluminum trichloride (B1173362) (AlCl₃), to form a highly electrophilic acylium ion intermediate. rsc.orgmasterorganicchemistry.com This intermediate is then attacked by the π-system of the electron-rich dimethoxybenzene ring. rsc.org Subsequent deprotonation restores aromaticity, yielding the ketone product. wikipedia.org In the case of alkylation, the Lewis acid activates an alkyl halide, promoting the formation of a carbocation or a highly polarized complex that serves as the electrophile. nih.govmasterorganicchemistry.com
Studies on 1,3-dimethoxybenzene reveal specific dynamics. In a competition experiment involving the benzylation of an equimolar mixture of 1,3-dimethoxybenzene and mesitylene (B46885), mesitylene reacted significantly faster, despite 1,3-dimethoxybenzene having greater π-nucleophilicity according to the Mayr scale. unisa.it This suggests that supramolecular or steric factors can play a crucial role in controlling reaction outcomes. unisa.it
A proposed mechanism for the reaction of 1,3-dimethoxybenzene with cyanogen (B1215507) bromide (BrCN) in the presence of AlCl₃ highlights the regioselectivity. The electrophilic attack by the NC⁺ species is accelerated by the two methoxy groups, directing the substitution to the ortho and para positions, leading to 2,4-dimethoxybenzonitrile (B173694) as the major product and 2,6-dimethoxybenzonitrile (B106112) as a minor product. pnu.ac.ir Research into the synthesis of euxanthone (B22016) from a derivative of 1,3-dimethoxybenzene has also shown that the Friedel–Crafts reaction can be reversible, with product equilibration observed at different temperatures. rsc.org
Interactive Table: Friedel-Crafts Reactions with 1,3-Dimethoxybenzene Derivatives
| Reactant | Reagents | Catalyst | Product(s) | Yield | Reference |
| 1,3-Dimethoxybenzene | Dichloro(methoxy)methane | TiCl₄ | 2,4-Dimethoxybenzaldehyde | 68% | |
| 1,3-Dimethoxybenzene | Benzyl (B1604629) chloride | Hexameric Resorcinarene Capsule | 1-Benzyl-2,4-dimethoxybenzene | 40% | unisa.it |
| 1,3-Dimethoxybenzene | BrCN | AlCl₃ | 2,4-Dimethoxybenzonitrile (major), 2,6-Dimethoxybenzonitrile (minor) | Good | pnu.ac.ir |
Radical Reaction Pathways and Their Stereochemical Implications
Radical reactions offer alternative pathways for the functionalization of this compound and related electron-rich aromatics. One notable approach involves the generation of aromatic radical cations. escholarship.org A Fenton-like system has been shown to convert electron-rich arenes, including 1,3-dimethoxybenzene, into their corresponding radical cations. escholarship.org
The proposed mechanism involves the single-electron oxidation of the arene by an Fe(III) species, which is generated during the Fenton process. escholarship.org This creates a persistent aromatic radical cation intermediate. This electrophilic radical can then undergo a radical-radical recombination with a nucleophilic radical, such as a hydroxyalkyl radical also generated under Fenton conditions. escholarship.org For example, the reaction of 1,3-dimethoxybenzene with methanol (B129727) under these conditions yields a diarylmethane product (13% yield) along with a trimeric species (19% yield). escholarship.org This pathway represents a direct method for the alkylation of the aromatic ring via a radical mechanism. escholarship.org
Another well-known radical reaction involving a related substrate is the radical bromination of 1,3-dimethoxy-2-methylbenzene with N-Bromosuccinimide (NBS), initiated by azobisisobutyronitrile (AIBN). This reaction proceeds via a radical chain mechanism to selectively brominate the benzylic methyl group, yielding 2-(bromomethyl)-1,3-dimethoxybenzene.
While these studies effectively demonstrate the generation and reactivity of radical intermediates from dimethoxybenzene derivatives, the available research did not provide specific details regarding the stereochemical implications of these radical pathways for this compound.
Electrochemical Reaction Mechanisms, Including Anodic Oxidation
Electrochemical methods, particularly anodic oxidation, provide a powerful tool for the transformation of bromo-dimethoxybenzene compounds. acs.org While studies focusing specifically on this compound are limited, extensive research on the closely related isomer, 2-bromo-1,4-dimethoxybenzene, offers significant mechanistic insight. acs.orgresearchgate.net
The anodic oxidation of 2-bromo-1,4-dimethoxybenzene is typically carried out in a 1% methanolic potassium hydroxide (B78521) solution at a platinum anode. acs.org This process efficiently converts the starting material into 1-bromo-3,3,6,6-tetramethoxycyclohexa-1,4-diene, a bromoquinone bisketal, in good yields (70-80%). acs.orgresearchgate.net The reaction mechanism is believed to proceed through the formation of a radical cation intermediate at the anode. a2bchem.comresearchgate.net
The resulting bromoquinone ketal is a versatile synthetic intermediate. It can undergo metal-halogen exchange, for instance with butyllithium (B86547) at low temperatures (-70°C), to generate a lithiated quinone bisketal. acs.orgresearchgate.net This organolithium reagent acts as a "umpolung" or reverse-polarity reagent for quinones, enabling it to react with various electrophiles like carbonyl compounds. acs.org
The choice of reaction medium can significantly influence the outcome of the electrochemical oxidation of substituted dimethoxybenzenes. researchgate.net While basic conditions (KOH-methanol) often yield quinone derivatives, switching to a neutral medium (LiClO₄-methanol) can lead to different products, including novel coupling products and polymers. researchgate.net
Interactive Table: Anodic Oxidation of 2-Bromo-1,4-dimethoxybenzene
| Substrate | Conditions | Anode | Product | Yield | Reference |
| 2-Bromo-1,4-dimethoxybenzene | 1% KOH in Methanol | Platinum | 1-Bromo-3,3,6,6-tetramethoxycyclohexa-1,4-diene | 75% | acs.org |
| 2-Bromo-1,4-dimethoxybenzene | 1-2% KOH in Methanol | Not specified | 1-Bromo-3,3,6,6-tetramethoxycyclohexa-1,4-diene | 70-80% | researchgate.net |
Applications of 2 Bromo 1,3 Dimethoxybenzene in Complex Molecule Synthesis
Role as a Key Intermediate in Pharmaceutical Synthesis
2-Bromo-1,3-dimethoxybenzene is widely recognized as a significant intermediate in the pharmaceutical industry. maksons.co.infishersci.comthermofisher.com Its structure serves as a scaffold for the construction of more complex molecules with desired therapeutic properties.
Construction of Bioactive Molecules and Drug Precursors
The chemical reactivity of this compound makes it a valuable precursor for the synthesis of various bioactive molecules. maksons.co.inchemblink.com The presence of the bromo- and methoxy- functionalities allows for its participation in a range of chemical reactions, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. These reactions are instrumental in building the core structures of many pharmaceutical compounds. The methoxy (B1213986) groups, being electron-donating, can also influence the reactivity and properties of the final molecule, such as solubility and bioavailability. chemblink.com
Synthetic Pathways to Specific Therapeutic Agents (e.g., Ivabradine Intermediates)
A notable application of this compound is its role as a key intermediate in the synthesis of Ivabradine. Ivabradine is a medication used for the symptomatic treatment of heart-related conditions. The synthesis of Ivabradine involves the preparation of a key intermediate, 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, for which this compound or its regioisomers can be a crucial starting material. Various synthetic routes have been developed to produce this intermediate efficiently, highlighting the industrial importance of bromo-dimethoxybenzene derivatives in the production of this therapeutic agent.
Precursor in Agrochemical Development
The utility of this compound extends to the agrochemical sector, where it serves as a precursor for the development of new crop protection agents. maksons.co.inchemblink.comnbinno.com Its structural features are beneficial for creating molecules with desired pesticidal or herbicidal activity. The halogenated nature of the compound can contribute to the stability and efficacy of the final agrochemical product. chemblink.com Its ability to undergo various chemical transformations allows for the synthesis of a diverse range of agricultural chemicals designed to target specific pests or weeds. chemblink.com
Utilization in the Creation of Advanced Functional Materials
In the field of material science, this compound is employed as a building block for the creation of advanced functional materials with specific optical and electronic properties. maksons.co.infscichem.com
Synthesis of Novel Organic Light-Emitting Materials
This compound and its derivatives are utilized in the synthesis of organic light-emitting materials. patsnap.com These materials are central to the development of organic light-emitting diodes (OLEDs), which are used in modern displays and lighting technologies. The specific substitution pattern of the benzene (B151609) ring can be tailored to influence the electronic properties of the resulting materials, which in turn affects the color and efficiency of the light emission.
Fabrication of Dyes and Pigments
The chemical structure of this compound makes it a useful intermediate in the synthesis of various dyes and pigments. Through a series of chemical reactions, the bromo-dimethoxybenzene core can be transformed into larger, more complex molecules with chromophoric properties, leading to the production of colorants for various applications.
Construction of Dendrimeric Architectures
A review of scientific literature indicates that while related structures, such as 2-(bromomethyl)-1,3-dimethoxybenzene, are noted for their potential in building dendrimers due to reactive bromomethyl groups, specific examples detailing the use of this compound for the direct construction of dendrimeric architectures are not prominently featured. The presence of a reactive bromine atom for coupling reactions and two methoxy groups that could be potentially modified suggests its theoretical applicability as a building block for branched molecular structures.
Contributions to Natural Product Synthesis and Analogues
This compound and its isomers serve as important precursors in the synthesis of various natural products and their structural analogues. The specific substitution pattern of the starting material is crucial for achieving the desired final molecular architecture.
The synthesis of resveratrol (B1683913) and its derivatives, compounds known for their significant biological activities, often relies on precursors with a 3,5-dioxygenated substitution pattern. Scientific literature details the use of 1-bromo-3,5-dimethoxybenzene (B32327) , an isomer of this compound, as a key starting material. Current time information in Bangalore, IN.mit.edu For instance, an efficient synthesis of tri-O-methylated resveratrol involves a Heck reaction between 1-bromo-3,5-dimethoxybenzene and 4-vinylanisole. Current time information in Bangalore, IN.acs.org This pathway underscores the importance of the specific isomeric form of the dimethoxybromobenzene precursor to construct the characteristic stilbene (B7821643) core of resveratrol.
The xanthone (B1684191) core is a privileged scaffold found in numerous biologically active natural products. The construction of this tricyclic system often involves the strategic coupling of two substituted benzene rings. In the synthesis of polycyclic 1,4-dioxygenated xanthones, such as in the approach toward the aglycone of IB-00208, the isomer 2-bromo-1,4-dimethoxybenzene is the documented starting material. chemblink.comscribd.comambeed.com This precursor undergoes a lithium-halogen exchange to form an aryllithium reagent, which is then reacted with an electrophile to build a more complex intermediate, demonstrating the necessity of the para-dioxygenated pattern for this specific synthetic strategy.
While this compound can participate in various palladium-catalyzed coupling reactions useful for building complex molecules, a review of the available literature does not provide specific, detailed examples of its direct use as a primary starting material for the construction of either tetrahydroisoquinoline or benzo[b]furan ring systems. acs.org The synthesis of these scaffolds typically involves different precursors and cyclization strategies.
While the synthesis of complex halogenated benzyl (B1604629) phenols from this compound is not described in the reviewed literature, the compound is a viable precursor for the synthesis of simpler substituted phenols. A notable transformation is the direct conversion of this compound into 2,6-dimethoxyphenol. acs.org This reaction is efficiently achieved through a palladium-catalyzed hydroxylation reaction, providing a direct route to a substituted phenol (B47542). acs.org
This process highlights the utility of this compound as a substrate in modern cross-coupling chemistry to form C-O bonds, a fundamental step in the synthesis of more complex phenol-containing molecules.
Interactive Data Table: Palladium-Catalyzed Hydroxylation of this compound
| Reactant | Product | Catalyst System | Base | Yield (%) | Reference |
| This compound | 2,6-Dimethoxyphenol | Palladacycle Precatalyst | CsOH | 86% | acs.org |
Advanced Spectroscopic and Computational Characterization of 2 Bromo 1,3 Dimethoxybenzene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights
NMR spectroscopy is a cornerstone technique for the elucidation of the molecular structure of 2-bromo-1,3-dimethoxybenzene and for studying reaction mechanisms involving this compound. Both ¹H and ¹³C NMR provide characteristic signals that confirm the arrangement of atoms within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound typically shows distinct signals for the aromatic protons and the methoxy (B1213986) groups. The aromatic protons, due to their different chemical environments, often appear as a multiplet or as distinct doublets and triplets, depending on the solvent and the spectrometer's resolution. The two methoxy groups, being chemically equivalent in many solvents, usually give rise to a single sharp peak.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides further structural confirmation by showing signals for each unique carbon atom in the molecule. rsc.org The carbon atoms of the benzene (B151609) ring show distinct resonances in the aromatic region of the spectrum, with the carbon atom bonded to the bromine atom being significantly influenced by the halogen's electronegativity and heavy atom effect. The methoxy carbons appear at a characteristic chemical shift in the aliphatic region. In a study using deuterochloroform (CDCl₃) as the solvent, the ¹³C NMR spectrum of this compound showed the following chemical shifts (δ) in ppm: 156.0, 133.5, 128.6, 121.9, 112.1, 111.8, and 56.3. rsc.org Another report provides the following ¹³C NMR data in CDCl₃: δ 154.8, 132.9, 128.4, 126.0, 112.6, 112.1, 56.6. rsc.org
Mechanistic Insights: NMR spectroscopy is also instrumental in monitoring the progress of reactions involving this compound. For instance, in substitution reactions, the disappearance of the starting material's signals and the appearance of new signals corresponding to the product can be tracked over time to determine reaction kinetics and elucidate mechanistic pathways.
Table 1: Representative NMR Data for this compound
| Nucleus | Solvent | Chemical Shift (δ, ppm) |
| ¹³C | CDCl₃ | 156.0, 133.5, 128.6, 121.9, 112.1, 111.8, 56.3 rsc.org |
| ¹³C | CDCl₃ | 154.8, 132.9, 128.4, 126.0, 112.6, 112.1, 56.6 rsc.org |
Mass Spectrometry (MS) for Compound Identification and Purity Profiling
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to assess its purity.
Compound Identification: In mass spectrometry, molecules are ionized and then separated based on their mass-to-charge ratio (m/z). For this compound, the presence of a bromine atom is readily identified by the characteristic isotopic pattern of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of similar intensity, separated by two m/z units. The molecular weight of this compound is 217.06 g/mol . echemi.com High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the determination of its elemental formula (C₈H₉BrO₂). rsc.org
Purity Profiling: Mass spectrometry, particularly when coupled with chromatographic techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS), is an effective method for purity profiling. bldpharm.com This allows for the detection and identification of any impurities or byproducts present in a sample of this compound, which is crucial for quality control in its synthesis and application.
Table 2: Mass Spectrometry Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₉BrO₂ | echemi.com |
| Molecular Weight | 217.06 g/mol | echemi.com |
| Isotopic Pattern | Shows characteristic [M]⁺ and [M+2]⁺ peaks due to bromine |
X-ray Crystallography for Precise Solid-State Structural Determination
For instance, the crystal structure of 2-iodo-1,3-dimethoxybenzene (B102195) reveals an orthorhombic crystal system. iucr.org In this related compound, the molecules are linked by weak C-H···π interactions, forming a one-dimensional supramolecular structure. iucr.org The study of similar halogenated dimethoxybenzene derivatives, such as 1-bromo-2-chloro-4,5-dimethoxybenzene, shows that the methoxy groups are approximately coplanar with the benzene ring. iucr.org These studies suggest that in the solid state, this compound likely engages in various non-covalent interactions that dictate its crystal packing. A study on 1-(bromomethyl)-3,5-dimethoxybenzene, another related compound, found a monoclinic crystal system. scielo.br
Table 3: Crystallographic Data for the Related Compound 2-Iodo-1,3-dimethoxybenzene
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | iucr.org |
| Space Group | Cmc2₁ | iucr.org |
| a (Å) | 12.5767 (13) | iucr.org |
| b (Å) | 8.6788 (8) | iucr.org |
| c (Å) | 8.4338 (9) | iucr.org |
| V (ų) | 920.55 (16) | iucr.org |
| Z | 4 | iucr.org |
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. DFT calculations can provide valuable information about molecular orbitals, electrostatic potential, and the energies of different molecular conformations.
Electronic Structure: DFT calculations can be used to determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an important parameter that relates to the chemical reactivity and stability of a molecule. A smaller gap generally indicates higher reactivity. Studies on dimethoxybenzene derivatives have employed DFT calculations to analyze their electronic properties. nih.govresearchgate.net
Reactivity Prediction: Molecular Electrostatic Potential (MEP) maps, generated from DFT calculations, visualize the electron density distribution around a molecule. These maps can identify electrophilic (electron-poor) and nucleophilic (electron-rich) sites, which is crucial for predicting how a molecule will interact with other reagents. For instance, in a study of dimethoxybenzene derivatives, MEP maps were used to identify potential sites for electrophilic and nucleophilic attack. nih.govresearchgate.net DFT calculations have been performed using the B3LYP functional and various basis sets to optimize geometries and predict reactivity. rsc.org
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide insights into its conformational flexibility and how it interacts with other molecules in a liquid or solution phase.
Conformational Analysis: The methoxy groups in this compound can rotate around the C-O bonds, leading to different conformations. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformations and the energy barriers between them.
Intermolecular Interactions: In a condensed phase, molecules of this compound will interact with each other and with solvent molecules. MD simulations can model these intermolecular interactions, including van der Waals forces, dipole-dipole interactions, and potentially weaker interactions like halogen bonding. This information is valuable for understanding the bulk properties of the compound, such as its solubility and miscibility.
Investigation of Non-Covalent Interactions (e.g., C-Halogen-π Interactions)
Non-covalent interactions play a crucial role in determining the structure and properties of molecules in the solid and liquid states. For this compound, several types of non-covalent interactions are of interest.
C-Halogen-π Interactions: This is a type of non-covalent interaction where a halogen atom (in this case, bromine) acts as an electrophilic region (a "halogen bond donor") and interacts with a π-system (the electron-rich aromatic ring) of a neighboring molecule. Studies on other brominated aromatic compounds have shown that C-Br···π interactions can be significant in directing crystal packing. nih.gov
Future Research Directions and Emerging Opportunities in 2 Bromo 1,3 Dimethoxybenzene Chemistry
Development of Highly Efficient and Atom-Economical Synthetic Pathways
The pursuit of green and sustainable chemistry is a major driver for innovation in the synthesis of 2-bromo-1,3-dimethoxybenzene. Current methods, while effective, often involve multi-step processes with the potential for improvement in terms of atom economy and environmental impact. Future research will likely focus on the development of catalytic systems that can directly and selectively functionalize the C-H bonds of 1,3-dimethoxybenzene (B93181), thereby avoiding the use of stoichiometric brominating agents and reducing waste.
Furthermore, the exploration of novel solvent systems and energy sources, such as microwave-assisted synthesis, could lead to significantly reduced reaction times and energy consumption. acs.org The development of continuous flow processes for the synthesis of this compound also presents an opportunity for enhanced safety, scalability, and process control. A Chinese patent describes a preparation method for this compound, indicating ongoing efforts to refine its synthesis. google.com Another patent highlights a green synthesis process for a related compound, suggesting a trend towards more environmentally friendly chemical production that could be applied to this compound. google.com
A key area of future research will be the design of catalysts that offer high selectivity for the 2-position of the dimethoxybenzene ring, minimizing the formation of isomeric byproducts and simplifying purification processes. This could involve the use of shape-selective zeolites or tailor-made transition metal catalysts.
Table 1: Comparison of Synthetic Methodologies for this compound
| Methodology | Advantages | Disadvantages | Future Research Focus |
| Classical Electrophilic Bromination | Well-established, readily available reagents. | Often requires harsh conditions, may produce isomeric mixtures. | Development of milder and more selective brominating agents. |
| Lithium-Halogen Exchange | High yielding for specific applications. | Requires cryogenic temperatures and stoichiometric organolithium reagents. | Development of catalytic methods to avoid stoichiometric metals. |
| Palladium-Catalyzed C-H Activation | Potentially highly atom-economical and direct. | Catalyst development is still in early stages for this specific substrate. | Design of highly active and selective catalysts for C-H functionalization. |
| Continuous Flow Synthesis | Enhanced safety, scalability, and process control. | Initial setup costs can be high. | Optimization of reaction conditions for continuous production. |
| Microwave-Assisted Synthesis | Reduced reaction times and energy consumption. acs.org | Scalability can be a challenge. | Development of scalable microwave reactors for industrial applications. |
Exploration of Unprecedented Reactivity Patterns and Transformation Methods
While this compound is a well-established precursor in cross-coupling reactions, there remains significant scope for discovering novel reactivity patterns. mit.eduacs.org Its unique electronic and steric properties, conferred by the two methoxy (B1213986) groups ortho and para to the bromine atom, can be exploited to achieve transformations that are not possible with other aryl bromides.
Future research is expected to delve into the development of new catalytic systems that can activate the C-Br bond in this compound for unprecedented transformations. This includes the exploration of photoredox catalysis and electrochemistry to access novel reactive intermediates and reaction pathways. For instance, the use of this compound in enantioselective dearomative cyclization reactions to construct complex chiral molecules represents a promising avenue of research. acs.org
Furthermore, the strategic positioning of the methoxy groups allows for post-coupling modifications, opening up possibilities for tandem reaction sequences where the initial cross-coupling is followed by a subsequent transformation at one or both of the methoxy groups. This could lead to the rapid assembly of complex molecular architectures from a single, versatile building block. The compound's utility in palladium-catalyzed arylative dearomatization of phenols to create spirocyclohexadienone products with high enantiocontrol is an area ripe for further exploration. acs.org
Expansion into Novel Areas of Chemical Biology and Materials Science
The application of this compound derivatives is expanding beyond traditional organic synthesis into the interdisciplinary fields of chemical biology and materials science. mit.edumaksons.co.in Its role as a key intermediate in the synthesis of bioactive molecules is well-documented, and future research will likely focus on its incorporation into more complex and targeted therapeutic agents. maksons.co.in The dimethoxybenzene moiety can be found in a variety of natural products and pharmaceuticals, and the ability to functionalize this core structure via the bromo-substituent provides a powerful tool for medicinal chemists.
In the realm of materials science, this compound is a valuable building block for the synthesis of functional organic materials. maksons.co.in Its derivatives have been utilized in the creation of Organic Light-Emitting Diodes (OLEDs) and polymers with specific electronic and photophysical properties. ambeed.comambeed.com Future research will likely explore the incorporation of this unit into more sophisticated materials, such as dendrimers for drug delivery, and conjugated polymers for organic electronics. ambeed.comambeed.com The synthesis of poly-substituted 1,5-naphthyridine (B1222797) compounds, which have applications in materials science, can potentially utilize this compound derivatives. google.com
The development of new cross-coupling methodologies will directly impact the types of materials that can be synthesized from this compound. For example, the ability to introduce novel functional groups via the bromo-substituent could lead to the creation of materials with tailored properties for applications in sensing, catalysis, and energy storage.
Application of Advanced Computational Modeling for Rational Design and Reaction Prediction
Computational chemistry is becoming an indispensable tool in modern chemical research, and its application to the study of this compound is expected to yield significant insights. Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of known reactions involving this compound and to predict its reactivity in novel transformations. core.ac.uk
Future research will likely leverage computational modeling for the rational design of new catalysts that are specifically tailored for reactions involving this compound. By understanding the electronic and steric factors that govern the interaction between the substrate and the catalyst, it will be possible to design more efficient and selective catalytic systems. For example, computational studies can aid in the design of ligands for palladium catalysts that enhance the efficiency of cross-coupling reactions with sterically hindered substrates. acs.org
Furthermore, machine learning and artificial intelligence are emerging as powerful tools for reaction prediction and optimization. By training algorithms on large datasets of chemical reactions, it may become possible to predict the optimal conditions for a given transformation involving this compound, thereby accelerating the discovery of new synthetic methods and applications.
Q & A
Q. How does this compound serve as a precursor in natural product synthesis?
- Methodological Answer : It is a key intermediate in synthesizing cannabinoid analogs and terpenoid derivatives. For example, catalytic hydrogenation (H₂, Pd/C) reduces bromine to hydrogen, enabling subsequent functionalization for bioactive molecules .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
